

Toxicological Profile of 1,3-Benzodioxole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzodioxole-4-carbaldehyde

Cat. No.: B1346917

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Abstract

This technical guide provides a comprehensive overview of the available toxicological data for **1,3-Benzodioxole-4-carbaldehyde** (CAS No. 7797-83-3). Due to the limited specific data for this compound, information on its structural isomer, piperonal (1,3-Benzodioxole-5-carbaldehyde), and the general class of benzodioxole derivatives is included for a broader toxicological context. This document summarizes key quantitative data, details standardized experimental protocols relevant to the assessment of this class of compounds, and presents visual representations of metabolic pathways and experimental workflows to support further research and safety evaluations.

Introduction

1,3-Benzodioxole-4-carbaldehyde is an aromatic aldehyde containing a methylenedioxy functional group.[1][2][3][4] This structural motif is present in numerous naturally occurring and synthetic compounds, some of which have significant biological activity.[5] A thorough understanding of the toxicological profile of **1,3-Benzodioxole-4-carbaldehyde** is essential for its safe handling and for evaluating its potential use in various applications, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6] This guide aims to consolidate the existing, albeit limited, toxicological information and provide a framework for its assessment based on established methodologies.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its toxicological assessment.

Property	Value	Reference
CAS Number	7797-83-3	[1][2][4]
Molecular Formula	C ₈ H ₆ O ₃	[2][4]
Molecular Weight	150.13 g/mol	[2]
Appearance	White or colorless to yellow powder or lump to clear liquid	[6]
Melting Point	34 °C	[1]
Boiling Point	84-90.5 °C @ 0.25 Torr	[1]
Density	~1.3 g/cm ³	[1]

Toxicological Data

The available toxicological data for **1,3-Benzodioxole-4-carbaldehyde** is limited. The following tables summarize the known quantitative data for the target compound and its structural isomer, piperonal, for comparative purposes.

Table 3.1: Acute Toxicity of 1,3-Benzodioxole-4-carbaldehyde

Endpoint	Species	Route	Value	Reference
TDLo	Rat	Oral	12.8 mg/kg	[1]

TDLo (Toxic Dose Low): The lowest dose of a substance that has been reported to produce any toxic effect in a particular animal species.

Table 3.2: Acute Toxicity of Piperonal (1,3-Benzodioxole-5-carbaldehyde)

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	2700 mg/kg	

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the tested animal population.

Table 3.3: Hazard Classification of 1,3-Benzodioxole-4-carbaldehyde

Hazard	Classification	Reference
Skin Irritation	Category 2	[1] [7] [8]
Eye Irritation	Category 2	[1] [7] [8]

Genotoxicity

A computational study utilizing a few-shot deep learning framework (Meta-GTMP) predicted **1,3-Benzodioxole-4-carbaldehyde** to be non-mutagenic in the Ames test.[\[9\]](#) This in silico prediction was subsequently validated by laboratory experiments using a miniaturized version of the Ames bacterial reversion test, following the OECD 471 guideline.[\[9\]](#)

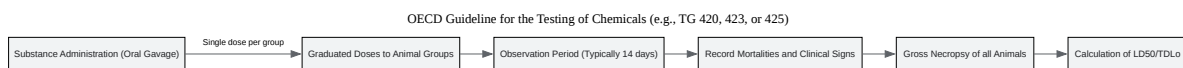
Experimental Protocols

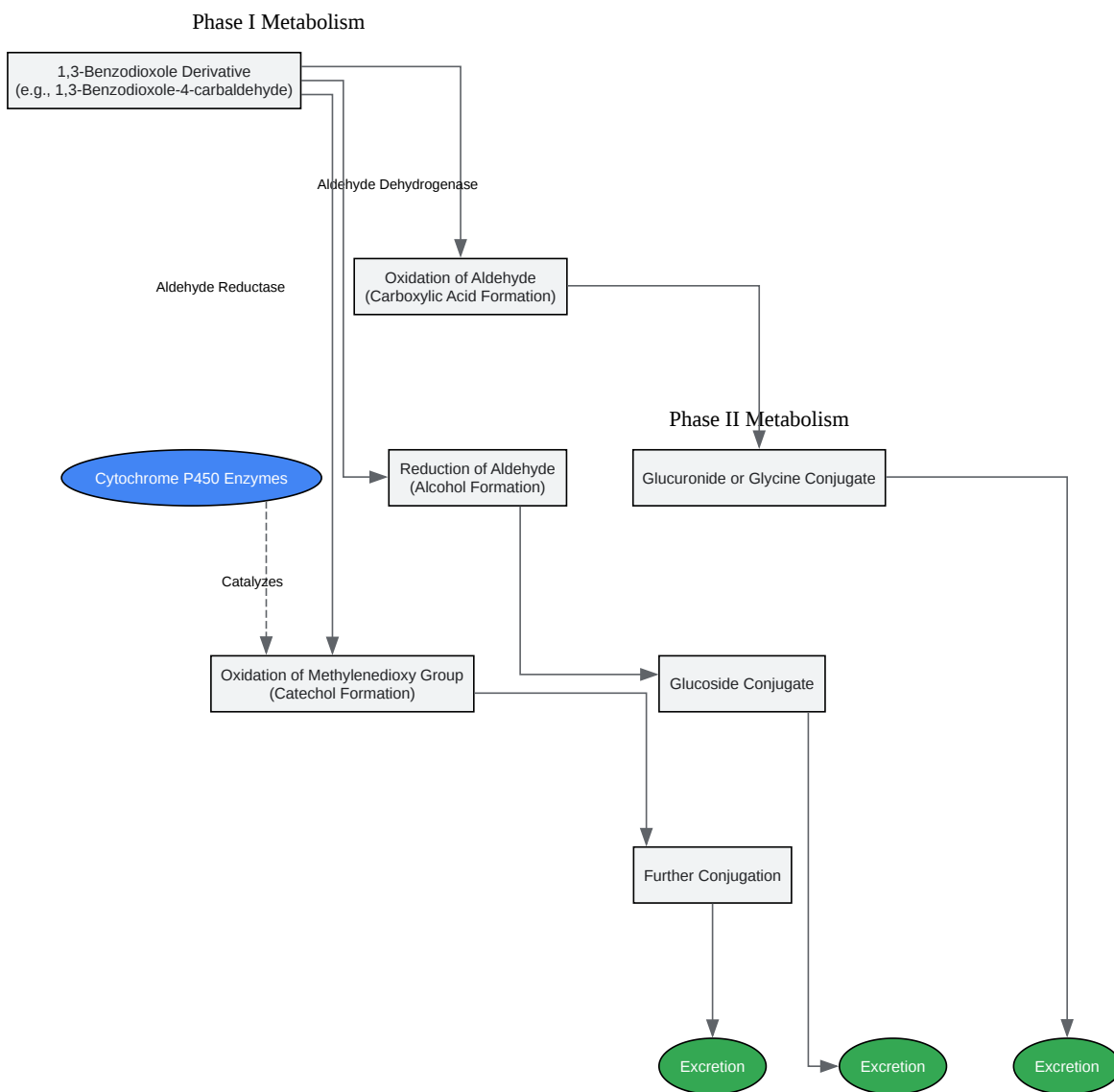
Detailed experimental protocols for the toxicological studies specifically on **1,3-Benzodioxole-4-carbaldehyde** are not publicly available. Therefore, this section outlines standardized and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the current best practices for assessing the safety of chemical substances.

Acute Oral Toxicity (relevant to TDLo/LD50 determination)

The assessment of acute oral toxicity is typically an initial step in the toxicological evaluation of a substance.^[10] The objective is to determine the adverse effects that occur within a short time after oral administration of a single dose.^[10]

Workflow for Acute Oral Toxicity Assessment





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